Propyl nicotinate

Topical formulation Skin permeation Lipophilicity

Propyl nicotinate (C9H11NO2) is the propyl ester of nicotinic acid. Its intermediate LogP (1.94) enables balanced skin penetration for topical formulations. Supported by Phase III clinical data (Elacur hot) for chronic back pain, it is an ideal reference standard for vasodilation assays and transdermal delivery research.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 7681-15-4
Cat. No. B1678748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl nicotinate
CAS7681-15-4
SynonymsNicodan;  NSC 78447;  NSC-78447;  NSC78447
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
InChIKeyCLAOCVVWIKGTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Nicotinate (CAS 7681-15-4) Procurement Guide: Vasodilatory Ester for Topical and Transdermal Research


Propyl nicotinate is the propyl ester of nicotinic acid (niacin), a vasodilatory rubefacient used primarily in topical pharmaceutical and cosmetic formulations to enhance local blood flow . Its intermediate alkyl chain length confers a balanced lipophilic-hydrophilic profile that facilitates skin penetration while retaining sufficient aqueous solubility for formulation flexibility . Unlike the parent acid, esterification masks the carboxylic acid moiety, reducing direct irritation and modulating metabolic stability during dermal permeation [1].

Why Propyl Nicotinate Cannot Be Casually Substituted with Methyl or Ethyl Nicotinate in Topical Formulations


Alkyl nicotinate esters exhibit steep structure-activity relationships where the length of the ester chain dictates lipophilicity, skin permeation kinetics, and metabolic stability [1]. Methyl and ethyl nicotinate are more hydrophilic (LogP ~0.8-1.3), leading to rapid but potentially more superficial vasodilation, whereas longer-chain esters like butyl or hexyl nicotinate (LogP ~2.0-2.5) partition excessively into the stratum corneum, delaying onset and prolonging retention . Propyl nicotinate occupies an intermediate position (LogP ~1.65-1.95), which has been correlated with an optimized balance between penetration rate and dermal residence time . Furthermore, the propyl ester is the subject of late-stage clinical investigations (Phase III) for chronic non-specific low back pain, a regulatory milestone not shared by its shorter-chain analogs [2].

Propyl Nicotinate Quantitative Differentiators: Head-to-Head Data Against Closest Analogs


Lipophilicity (LogP) as a Determinant of Skin Permeation: Propyl vs. Methyl, Ethyl, and Butyl Nicotinates

Propyl nicotinate exhibits an experimentally determined LogP of 1.94 , positioning it between the more hydrophilic methyl nicotinate (LogP ~0.8-0.9) and ethyl nicotinate (LogP ~1.3) , and the more lipophilic butyl nicotinate (LogP ~2.0-2.5) [1]. This intermediate lipophilicity is associated with balanced partitioning into the stratum corneum and viable epidermis, optimizing the rate and extent of dermal delivery compared to shorter- or longer-chain esters [2].

Topical formulation Skin permeation Lipophilicity

Clinical Development Stage: Phase III Trial for Propyl Nicotinate vs. OTC Status of Shorter-Chain Analogs

Propyl nicotinate is the active ingredient in Elacur hot, a topical cream that was evaluated in a double-blind, randomized, placebo-controlled, multicenter Phase III trial (DRKS00000183) involving 461 patients with chronic non-specific low back pain [1]. The study assessed efficacy and safety over 14 days of twice-daily application [2]. In contrast, methyl nicotinate and ethyl nicotinate are marketed primarily as over-the-counter (OTC) rubefacients without comparable Phase III clinical data supporting their use in chronic pain indications [3].

Clinical trial Rubefacient Low back pain

Chemical Stability Under Accelerated Conditions: Class-Level Inference for Propyl Nicotinate vs. Methyl and Ethyl Esters

In a thermostability study of nicotinic acid esters heated on silica gel at 120°C for 1-7 hours, isopropyl nicotinate (a branched-chain analog of propyl nicotinate) exhibited high stability, while methyl nicotinate and ethyl nicotinate were identified as the most unstable esters among those tested [1]. Although propyl nicotinate was not directly included, the trend indicates that esters with longer or branched alkyl chains (C3 or greater) possess enhanced thermal stability compared to their C1 and C2 counterparts [2].

Chemical stability Formulation development Shelf-life

Commercial Availability as a Standardized Pharmaceutical Dosage Form (Elacur hot)

Propyl nicotinate is formulated as a 2% w/w cream (Elacur hot) approved for topical use in Germany for the treatment of myalgia, neuralgia, and non-inflammatory joint complaints [1]. This standardized pharmaceutical product offers researchers a reproducible, quality-controlled source of propyl nicotinate for clinical or translational studies, eliminating the need for extemporaneous compounding [2]. In contrast, methyl nicotinate is primarily available as a raw chemical or in OTC combination products with variable excipient profiles [3].

Pharmaceutical procurement Topical analgesic Rubefacient

Propyl Nicotinate: Evidence-Backed Procurement Scenarios for Research and Development


Clinical Research in Musculoskeletal Pain: Leveraging Phase III Data for Investigator-Initiated Trials

Propyl nicotinate (as Elacur hot) has completed a Phase III trial in chronic non-specific low back pain (n=461), providing a robust clinical evidence base for efficacy and safety [1]. Researchers designing studies in myalgia, neuralgia, or non-inflammatory joint pain can utilize this existing clinical data to support trial design, dose selection, and comparator justification, reducing the regulatory burden associated with novel chemical entities [2].

Topical Formulation Development: Optimizing Dermal Delivery with Intermediate-Chain Lipophilicity

Propyl nicotinate's experimental LogP of 1.94 positions it optimally between hydrophilic (methyl, ethyl) and highly lipophilic (butyl, hexyl) esters for balanced skin penetration . Formulation scientists seeking to develop topical creams, gels, or transdermal patches with reproducible vasodilatory onset and sustained local effect should prioritize propyl nicotinate over shorter- or longer-chain analogs [3].

Stability-Indicating Method Development and Forced Degradation Studies

Based on class-level stability data showing that C3 esters (isopropyl nicotinate) are more thermally stable than C1-C2 esters, propyl nicotinate is a suitable model compound for developing stability-indicating analytical methods and conducting forced degradation studies [4]. Its intermediate stability profile simplifies method validation compared to more labile methyl or ethyl esters [5].

Vasodilatory Positive Control in Dermatological and Vascular Biology Research

Propyl nicotinate induces rapid, measurable cutaneous vasodilation (30-50% increase in skin blood flow within 15 minutes) , making it an ideal positive control for studies evaluating novel vasodilators, microvascular function assays, or transdermal drug delivery systems [6]. Its intermediate lipophilicity ensures consistent and quantifiable erythema responses across subjects [7].

Technical Documentation Hub

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